N-(3-chloro-4-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with a methyl group at the 5-position and an acetamide-linked 3-chloro-4-methylphenyl moiety. Structurally, the compound combines a planar benzofuran system with a halogenated aromatic ring, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C18H16ClNO2 |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H16ClNO2/c1-11-3-6-17-15(7-11)13(10-22-17)8-18(21)20-14-5-4-12(2)16(19)9-14/h3-7,9-10H,8H2,1-2H3,(H,20,21) |
InChI Key |
AIGSMMYNYKFRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the substituted benzofuran with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or antimicrobial properties.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to receptors, modulating cellular signaling pathways.
DNA Interaction: The compound might interact with DNA, influencing gene expression.
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs. Naphthalene : The naphthalene system in introduces bulkier aromaticity, which may hinder molecular packing compared to the planar benzofuran in the target compound.
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Key Observations :
- The target compound’s methyl and chloro substituents likely increase LogP compared to methoxy-substituted analogs (e.g., ), favoring lipid membrane penetration.
- Higher melting points in halogenated derivatives (e.g., 421°C in ) suggest stronger intermolecular forces (e.g., hydrogen bonding, halogen interactions).
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzofuran moiety, which is known for its diverse biological activities, particularly in anti-inflammatory and anticancer research.
Anticancer Activity
Compounds with a benzofuran scaffold have been investigated for their anticancer properties. For example, studies on similar compounds indicate that they may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of key signaling pathways.
A notable study reported that related benzofuran derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis, contributing to their antibacterial effects.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Compounds with similar structures have been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of benzofuran derivatives:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted that certain benzofuran derivatives demonstrated promising antibacterial activity against multi-drug resistant strains . The findings suggest that modifications to the benzofuran structure can enhance antibacterial potency.
- Anticancer Research : Another investigation into related compounds found significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating strong potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
